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Compound of Interest

Compound Name: 3-Bromo-2-fluoro-4-iodopyridine

Cat. No.: B3030222

In the landscape of modern drug discovery and materials science, polysubstituted heterocyclic
scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure,
forming the core of numerous therapeutic agents. The strategic introduction of multiple, distinct
halogen atoms onto this ring system creates a versatile chemical intermediate, a molecular
'multi-tool’ that allows for programmed, site-selective modifications. 3-Bromo-2-fluoro-4-
iodopyridine (CAS: 884494-52-4) is an exemplar of such a building block. Its unique
arrangement of fluorine, bromine, and iodine substituents provides a hierarchical reactivity
profile that enables chemists to construct complex molecular architectures with precision and
control.

This technical guide offers an in-depth exploration of 3-Bromo-2-fluoro-4-iodopyridine,
designed for researchers, medicinal chemists, and drug development professionals. We will
dissect its core chemical properties, detail its synthesis, illuminate its nuanced reactivity, and
showcase its application as a key intermediate in the synthesis of pharmaceutically relevant
molecules.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a chemical building block are foundational to its
effective use in synthesis. The data for 3-Bromo-2-fluoro-4-iodopyridine are summarized
below.

Core Physicochemical Data

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b3030222?utm_src=pdf-interest
https://www.benchchem.com/product/b3030222?utm_src=pdf-body
https://www.benchchem.com/product/b3030222?utm_src=pdf-body
https://www.benchchem.com/product/b3030222?utm_src=pdf-body
https://www.benchchem.com/product/b3030222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative data for 3-Bromo-2-fluoro-4-iodopyridine are presented in the following table for
easy reference.

Property Value Source(s)
CAS Number 884494-52-4 [1][2][3]
Molecular Formula CsH2BrFIN [1][2]13]
Molecular Weight 301.88 g/mol [1112][3]
Appearance White to off-white solid [4]

Boiling Point 266.7 °C at 760 mmHg [2]

Density 2.412 g/cm3 [2]

Data not available. Similar
isomers such as 3-Bromo-4-

Melting Point iodopyridine and 5-Bromo-2-
iodopyridine melt in the 111-
117 °C range.

Expected to be soluble in
common organic solvents like
Solubility Dichloromethane (DCM),
Tetrahydrofuran (THF), and
Dimethylformamide (DMF).

Store under inert gas (Nitrogen
Storage or Argon) at 2—-8 °C, protected [1114]
from light.

Predicted Spectroscopic Signhature

While specific experimental spectra for this compound are not widely published, its structure
allows for a confident prediction of its key spectroscopic features. This is crucial for reaction
monitoring and quality control.

e 1H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the
aromatic region (typically & 7.0-8.5 ppm). The proton at the C-5 position would appear as a
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doublet, coupled to the proton at C-6. The C-6 proton would also appear as a doublet,
coupled to the C-5 proton.

e 13C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the
five carbon atoms of the pyridine ring. The carbons bearing halogens (C-2, C-3, C-4) will
show characteristic shifts and couplings, particularly the C-2 and C-3 carbons which will
exhibit C-F coupling.

e F NMR: As a fluorinated compound, *°F NMR is a powerful characterization tool.[5] A single
resonance is expected for the fluorine atom at the C-2 position. The chemical shift of aryl
fluorides can vary widely but is a highly sensitive probe of the electronic environment.[6] This
signal would likely show coupling to the proton at C-6 (a four-bond coupling, 4JHF) and
potentially a smaller coupling to the bromine at C-3. The high sensitivity and natural
abundance of the 1°F nucleus make it an excellent tool for assessing purity and tracking
reaction progress.[7][8]

e Mass Spectrometry: The mass spectrum would show a molecular ion (M+) peak
corresponding to its molecular weight. Crucially, due to the natural isotopic abundance of
bromine (7°Br = 50.7%, 8Br = 49.3%), a characteristic M+2 peak of nearly equal intensity to
the M* peak will be observed, confirming the presence of a single bromine atom.

Synthesis of 3-Bromo-2-fluoro-4-iodopyridine

The most logical and reported synthetic route to 3-Bromo-2-fluoro-4-iodopyridine
commences from the commercially available 3-Bromo-2-fluoropyridine.[3] The strategy involves
a regioselective iodination at the C-4 position, which is activated for deprotonation by the
adjacent bromo and fluoro substituents.
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Synthesis Workflow
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Caption: Synthesis workflow for 3-Bromo-2-fluoro-4-iodopyridine.

Detailed Experimental Protocol (Representative)

This protocol describes a standard ortho-directed metallation followed by an electrophilic
quench.

o Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar,
a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with 3-Bromo-2-
fluoropyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF).

o Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. The low temperature
is critical to ensure the kinetic stability of the lithiated intermediate and prevent side
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reactions.

o Deprotonation: Lithium diisopropylamide (LDA) (1.05 eq, as a solution in THF/hexanes) is
added dropwise via syringe, keeping the internal temperature below -70 °C. The LDA, a
strong, non-nucleophilic base, selectively removes the proton at the C-4 position, which is
the most acidic due to the inductive effects of the adjacent halogens. The reaction is stirred
at -78 °C for 1-2 hours.

 lodination: A solution of iodine (I2) (1.1 eq) in anhydrous THF is added dropwise to the
reaction mixture, again maintaining a temperature below -70 °C. The organolithium
intermediate acts as a potent nucleophile, attacking the electrophilic iodine to form the C-I
bond.

o Workup: After stirring for an additional hour at low temperature, the reaction is quenched by
the slow addition of a saturated aqueous solution of sodium thiosulfate (to consume excess
iodine), followed by water. The mixture is allowed to warm to room temperature.

o Extraction and Purification: The product is extracted from the aqueous layer with an organic
solvent such as ethyl acetate. The combined organic layers are washed with brine, dried
over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The
crude product is then purified, typically by flash column chromatography on silica gel, to yield
pure 3-Bromo-2-fluoro-4-iodopyridine.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-Bromo-2-fluoro-4-iodopyridine lies in the differential reactivity of its
three halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity order is C-I
> C-Br >> C-F. This hierarchy is a direct consequence of bond dissociation energies (C-l is the
weakest) and the ease of oxidative addition to the palladium(0) catalyst. This allows for the
selective functionalization at the C-4 position while leaving the C-3 bromine and C-2 fluorine
untouched for subsequent transformations.
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Selective Cross-Coupling Reactions
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Caption: Hierarchy of reactivity in cross-coupling reactions.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds.[9]
[10] Using 3-Bromo-2-fluoro-4-iodopyridine, this reaction can be performed with high
regioselectivity at the C-4 position.[11]

e Reaction Setup: To a dry reaction vial, add 3-Bromo-2-fluoro-4-iodopyridine (1.0 eq), the
desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as potassium carbonate
(2.0-3.0 eq).

 Inert Atmosphere: The vial is sealed, evacuated, and backfilled with an inert gas (e.g.,
Argon). This cycle is repeated three times to remove oxygen, which can deactivate the
palladium catalyst.

o Catalyst Addition: Under a positive pressure of argon, a palladium catalyst such as
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 - 0.05 eq) is added.

o Solvent Addition: Degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) are
added via syringe. Water is often crucial for the transmetallation step in the catalytic cycle.
[12]
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e Reaction: The mixture is heated to 80-100 °C and stirred vigorously for 4-16 hours. Progress
is monitored by TLC or LC-MS.

» Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and
extracted with an organic solvent. The combined organic layers are washed, dried, and
concentrated. The resulting crude product, a 4-aryl-3-bromo-2-fluoropyridine, is purified by
flash chromatography.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors

The 3-fluoropyridine motif is a prevalent feature in many kinase inhibitors, where the fluorine
atom can enhance binding affinity and improve metabolic stability, and the pyridine nitrogen
can act as a key hydrogen bond acceptor.[13] 3-Bromo-2-fluoro-4-iodopyridine is an ideal
starting material for building libraries of such inhibitors. The selective functionalization at C-4
allows for the introduction of various groups to probe the solvent-exposed region of an
enzyme's active site, while the C-3 bromine can be used in a later step to introduce another
moiety or to simply provide steric bulk.
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Caption: Stepwise elaboration into a potential drug candidate.

This stepwise approach is highly valuable in medicinal chemistry for systematically exploring
the structure-activity relationship (SAR) of a compound series. For example, it has been utilized
in the synthesis of inhibitors for targets like Polo-like kinase 1 (PLK1) and Epidermal Growth
Factor Receptor (EGFR).[13]

Safety and Handling

As with any halogenated aromatic compound, 3-Bromo-2-fluoro-4-iodopyridine must be
handled with appropriate care in a laboratory setting.
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e GHS Classification:
o Pictogram: GHSO07 (Exclamation Mark)[2]
o Signal Word: Warning[1][2]

o Hazard Statements:

H302: Harmful if swallowed.[1][2]

H315: Causes skin irritation.[1][2]

H319: Causes serious eye irritation.[1][2]

H335: May cause respiratory irritation.[1][2]

o Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[1][2]

e Handling Recommendations:

[e]

Use only in a well-ventilated area, preferably within a chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety
glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

o Avoid inhalation of dust and direct contact with skin and eyes.[14]
o Wash hands thoroughly after handling.

o Store in a tightly sealed container in a cool, dry place away from incompatible materials
such as strong oxidizing agents.[14]

Conclusion

3-Bromo-2-fluoro-4-iodopyridine is a sophisticated and highly valuable building block for
synthetic and medicinal chemistry. Its well-defined hierarchy of halogen reactivity provides a
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powerful tool for the regioselective construction of complex, polysubstituted pyridines. By
enabling a programmed, stepwise functionalization, it allows chemists to efficiently build
molecular diversity and fine-tune properties for applications ranging from targeted therapeutics
to advanced materials. Understanding its synthesis, reactivity, and handling is key to unlocking
its full potential in research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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